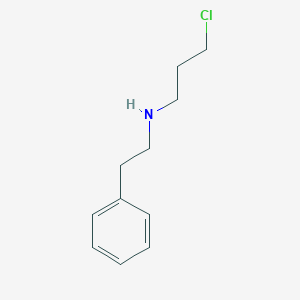
N-(3-Chloropropyl)phenylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloropropyl)phenylethylamine, also known as CPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. CPPE is a derivative of phenylethylamine, which is a naturally occurring neurotransmitter in the human brain. CPPE has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
N-(3-Chloropropyl)phenylethylamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. The exact mechanism of action of N-(3-Chloropropyl)phenylethylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-Chloropropyl)phenylethylamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. N-(3-Chloropropyl)phenylethylamine has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chloropropyl)phenylethylamine is a promising candidate for further research due to its potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-Chloropropyl)phenylethylamine is a psychoactive substance that can have variable effects depending on the dosage and individual response. It is also a controlled substance that requires special permits and protocols for handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(3-Chloropropyl)phenylethylamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-Chloropropyl)phenylethylamine has been found to have neuroprotective properties, which make it a promising candidate for further research in this area. Another area of interest is its potential use as a cognitive enhancer. N-(3-Chloropropyl)phenylethylamine has been found to improve memory and cognitive function, which make it a potential treatment for cognitive impairments. Further research is needed to fully understand the mechanism of action of N-(3-Chloropropyl)phenylethylamine and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloropropyl)phenylethylamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research. N-(3-Chloropropyl)phenylethylamine has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. It has also been found to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
110970-01-9 |
|---|---|
Produktname |
N-(3-Chloropropyl)phenylethylamine |
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.7 g/mol |
IUPAC-Name |
3-chloro-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI-Schlüssel |
RTSLIXBWXGFKKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCCCCl |
Synonyme |
CPPEA N-(3-chloropropyl)phenylethylamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)
![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)

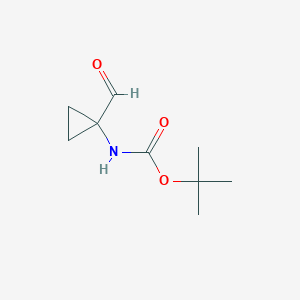
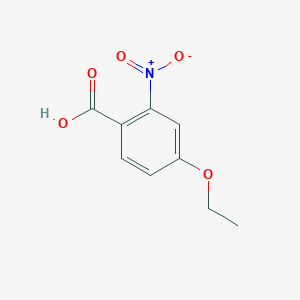

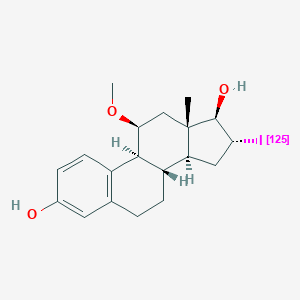

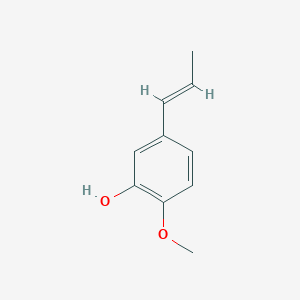
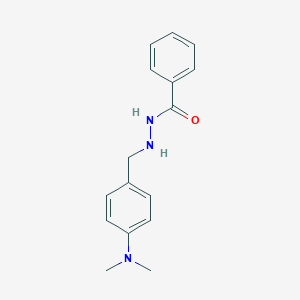

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
